3-Fluoro-4'-butylbiphenyl
Overview
Description
3-Fluoro-4’-butylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to the third carbon of one benzene ring and a butyl group attached to the fourth carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-butylbiphenyl can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:
- Suzuki-Miyaura Coupling:
Reagents: 3-Fluorophenylboronic acid, 4-Butylbromobenzene, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)
Conditions: Solvent (e.g., Toluene or DMF), Temperature (80-100°C), Inert atmosphere (e.g., Nitrogen or Argon)
:Reaction: 3-Fluorophenylboronic acid+4-ButylbromobenzenePd catalyst, Base3-Fluoro-4’-butylbiphenyl+By-products
Industrial Production Methods
Industrial production of 3-Fluoro-4’-butylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvent, catalyst, and reaction parameters is critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-butylbiphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Major Products
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Butyl group oxidized to butanol, butanal, or butanoic acid.
Reduction: Hydrogenated biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4’-butylbiphenyl has several scientific research applications:
Materials Science: Used as a building block for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Analytical Chemistry: Employed as a standard or reference compound in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-butylbiphenyl depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the butyl group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4’-methylbiphenyl: Similar structure but with a methyl group instead of a butyl group.
4-Fluoro-4’-butylbiphenyl: Fluorine atom attached to the fourth carbon instead of the third carbon.
3-Chloro-4’-butylbiphenyl: Chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-4’-butylbiphenyl is unique due to the specific positioning of the fluorine and butyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and electron-withdrawing effects, while the butyl group can affect its solubility and hydrophobic interactions.
Properties
IUPAC Name |
1-butyl-4-(3-fluorophenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLWLCFJHKKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303875 | |
Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546109-45-9 | |
Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546109-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Butyl-3-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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